BenchChemオンラインストアへようこそ!

5-Oxo-2,3-diphenylhexanenitrile

Physicochemical profiling Drug-likeness Permeability prediction

5-Oxo-2,3-diphenylhexanenitrile (NSC332779, PubChem CID is a synthetic 3-oxoalkanenitrile derivative with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.3 g/mol. The compound bears two phenyl substituents at positions C-2 and C-3, a nitrile group at C-1, and a methyl ketone at C-5, yielding two undefined stereocenters and a computed XLogP3 of 3.0.

Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
Cat. No. B8338852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-2,3-diphenylhexanenitrile
Molecular FormulaC18H17NO
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESCC(=O)CC(C1=CC=CC=C1)C(C#N)C2=CC=CC=C2
InChIInChI=1S/C18H17NO/c1-14(20)12-17(15-8-4-2-5-9-15)18(13-19)16-10-6-3-7-11-16/h2-11,17-18H,12H2,1H3
InChIKeyYTVDJIQHJKUWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Oxo-2,3-diphenylhexanenitrile – Procurement-Grade Profile and Structural Identity


5-Oxo-2,3-diphenylhexanenitrile (NSC332779, PubChem CID 333056) is a synthetic 3-oxoalkanenitrile derivative with the molecular formula C₁₈H₁₇NO and a molecular weight of 263.3 g/mol [1]. The compound bears two phenyl substituents at positions C-2 and C-3, a nitrile group at C-1, and a methyl ketone at C-5, yielding two undefined stereocenters and a computed XLogP3 of 3.0 [1]. It is catalogued within the National Cancer Institute Developmental Therapeutics Program (NCI/DTP) repository under accession NSC332779, indicating its historical inclusion in broad-spectrum screening collections [2]. Unlike its simpler diphenylacetonitrile congeners, the extended carbon skeleton with a terminal methyl ketone introduces both conformational flexibility (5 rotatable bonds) and a differentiated hydrogen-bond acceptor profile (HBA = 2, HBD = 0) that governs solubility, permeability, and synthetic derivatization potential [1].

Why 5-Oxo-2,3-diphenylhexanenitrile Cannot Be Replaced by Generic Diphenylnitrile Analogs


In-class diphenylnitriles differ substantially in chain length, ketone substitution pattern, and stereochemical complexity, each of which directly impacts reactivity in downstream heterocycle synthesis, physicochemical partitioning, and biological target engagement. The methyl ketone at C-5 of 5-oxo-2,3-diphenylhexanenitrile provides a chemically distinct enolizable α-carbon that is absent in non-oxo analogs such as 2,3-diphenylpentanenitrile (CAS 40232-60-8) and differs fundamentally from the aryl ketone in 5-(4-methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile (CAS 5338-59-0), where the aromatic ketone alters both electronic character and steric bulk at the reactive terminus . Furthermore, the two contiguous sp³ stereocenters at C-2 and C-3 create a diastereomeric mixture not present in gem-diphenyl variants such as 2,2-diphenylhexanenitrile (CAS 5558-94-1), meaning that stereochemical outcomes in asymmetric synthesis or chiral resolution protocols cannot be reproduced with achiral or singly-chiral substitutes [1]. These structural distinctions are not cosmetic—they dictate whether a compound can serve as a valid synthetic intermediate, a reliable analytical reference standard, or a reproducible biological probe.

Quantitative Differentiation Evidence for 5-Oxo-2,3-diphenylhexanenitrile Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from Shorter-Chain 3-Oxo-2,3-diphenylpropanenitrile

5-Oxo-2,3-diphenylhexanenitrile (MW 263.3 g/mol, XLogP3 = 3.0) is significantly larger and more lipophilic than the shorter-chain analog 3-oxo-2,3-diphenylpropanenitrile (CAS 5415-07-6, MW 221.25 g/mol, XLogP3 ≈ 2.5). The additional C₂H₄ subunit increases molecular weight by 42.1 Da (19% increase) and adds approximately 0.5 logP units, which influences both passive membrane permeability and organic-aqueous partitioning behavior [1]. The target compound also possesses 5 rotatable bonds compared to 3 in the shorter analog, conferring greater conformational entropy and potentially different protein-binding thermodynamics [2].

Physicochemical profiling Drug-likeness Permeability prediction

Topological Polar Surface Area and Hydrogen Bonding Differentiation from Non-Oxo 2,3-Diphenylpentanenitrile

The C-5 ketone of 5-oxo-2,3-diphenylhexanenitrile contributes a second hydrogen bond acceptor, yielding an HBA count of 2 and a topological polar surface area (TPSA) of 40.9 Ų. In contrast, the reduced analog 2,3-diphenylpentanenitrile (CAS 40232-60-8) possesses only the nitrile as an HBA (HBA = 1, TPSA ≈ 23.8 Ų) . This doubling of HBA capacity alters reversed-phase chromatographic retention (shorter retention on C18 columns under typical MeCN/H₂O gradients) and increases aqueous solubility via enhanced water-solute hydrogen bonding, while TPSA remains below the 60 Ų threshold generally associated with good oral absorption [1].

Polarity Solubility Chromatographic retention

Methyl Ketone Versus Aryl Ketone: Electronic and Steric Differentiation from 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile

The C-5 methyl ketone (CH₃–C(=O)–) in 5-oxo-2,3-diphenylhexanenitrile is structurally and electronically distinct from the 4-methoxyphenyl ketone in 5-(4-methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile (CAS 5338-59-0, MW 355.43 g/mol). The methyl ketone provides a less sterically hindered, more enolizable α-carbon (pKa of α-hydrogens ≈ 19–20 for acetone analogs versus ≈ 18 for acetophenone analogs), which facilitates enolate-based alkylation and condensation reactions under milder basic conditions [1]. The molecular weight difference of 92.1 Da (26% smaller) and the absence of the electron-donating 4-methoxy substituent further differentiate the two compounds in terms of UV absorption profile and redox behavior .

Reactivity Enolization Heterocycle synthesis

Stereochemical Complexity: Two Contiguous Chiral Centers Differentiate from Achiral Gem-Diphenyl Analogs

5-Oxo-2,3-diphenylhexanenitrile contains two undefined sp³ stereocenters at C-2 and C-3 (adjacent to the nitrile and one phenyl group, respectively), resulting in a theoretical mixture of up to 4 stereoisomers (two diastereomeric pairs). This contrasts with 2,2-diphenylhexanenitrile (CAS 5558-94-1, C₁₈H₁₉N, MW 249.35 g/mol), which possesses a gem-diphenyl-substituted quaternary carbon at C-2 with no stereogenic centers [1]. The presence of contiguous chiral centers creates opportunities for diastereomer separation by conventional chromatography—a purification handle absent in the achiral gem-diphenyl analog—and enables the compound to serve as a probe for stereochemical structure-activity relationship (SSAR) studies [2].

Chirality Diastereomer separation Asymmetric synthesis

Recommended Procurement Scenarios for 5-Oxo-2,3-diphenylhexanenitrile Based on Quantified Differentiation


Medicinal Chemistry: Stereochemical SAR Probe for Target Engagement Studies

The two contiguous chiral centers at C-2 and C-3 (PubChem Undefined Atom Stereocenter Count = 2) enable resolution of diastereomers for stereochemistry-dependent biological testing [1]. Unlike achiral analogs such as 2,2-diphenylhexanenitrile, 5-oxo-2,3-diphenylhexanenitrile can be separated into discrete diastereomeric pairs by flash chromatography, allowing research teams to correlate stereochemistry with target binding or cellular activity. The modest molecular weight (263.3 g/mol), acceptable TPSA (40.9 Ų), and moderate lipophilicity (XLogP3 = 3.0) place it within favorable drug-like property space for hit-to-lead optimization, while the methyl ketone provides a synthetic handle for late-stage diversification via reductive amination, Grignard addition, or hydrazone formation without competing reactivity from an aryl ketone [2].

Synthetic Chemistry: Regioselective Heterocycle Precursor via Methyl Ketone Enolate Chemistry

As a member of the 3-oxoalkanenitrile class, 5-oxo-2,3-diphenylhexanenitrile can serve as a precursor for pyrazole, pyrimidine, and pyridazine heterocycles through condensation with hydrazines, amidines, or hydroxylamine reagents [1]. The methyl ketone at C-5 is less acidic (estimated α-H pKa ≈ 19–20) than the aryl ketone in 5-(4-methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile, allowing chemoselective enolate formation at the nitrile-adjacent position without competing deprotonation at the terminal ketone. This regioselectivity is critical for building defined heterocyclic scaffolds where the methyl ketone remains intact for subsequent functionalization, a synthetic path precluded in aryl ketone analogs due to their more acidic α-protons and greater steric hindrance [2].

Analytical Reference Standard: HPLC Method Development and Chiral Purity Assessment

The distinct chromatographic profile arising from the dual HBA (nitrile + ketone, HBA = 2, TPSA = 40.9 Ų) provides different reversed-phase retention characteristics compared to non-oxo analogs such as 2,3-diphenylpentanenitrile (HBA = 1, estimated TPSA ≈ 23.8 Ų) [1]. This enables the compound to serve as a system suitability standard for HPLC methods that must resolve oxo-functionalized nitriles from their reduced counterparts. Furthermore, the two chiral centers make the compound a practical reference material for chiral stationary phase method development, where diastereomer separation can be validated against the theoretical maximum of four stereoisomers as documented in the PubChem stereochemical descriptor (Undefined Atom Stereocenter Count = 2) [2].

NCI/DTP Repository Screening: Historical Collection Compound for Cancer Cell Line Profiling

Catalogued as NSC332779 within the NCI Developmental Therapeutics Program repository, 5-oxo-2,3-diphenylhexanenitrile has been accessioned for potential anticancer screening within the NCI-60 human tumor cell line panel [1]. Researchers conducting retrospective analyses of NCI/DTP screening data or seeking to benchmark new compounds against historical NCI collections can procure this compound as a characterized member of the diphenylnitrile chemical series. The compound's computed drug-likeness parameters (MW 263.3, XLogP3 3.0, HBD 0, TPSA 40.9 Ų) satisfy four of four Lipinski Rule of Five criteria and three of four Veber bioavailability rules, positioning it as a suitable starting point for oncology-focused lead discovery programs [2].

Quote Request

Request a Quote for 5-Oxo-2,3-diphenylhexanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.